
SR3335
Vue d'ensemble
Description
Applications De Recherche Scientifique
Rôle dans la régulation du rythme circadien
SR3335 est connu pour jouer un rôle important dans la régulation des rythmes circadiens . Il fonctionne comme un activateur transcriptionnel en réponse aux changements circadiens . La perturbation des régulateurs circadiens, y compris this compound, joue un rôle crucial dans la tumorigenèse et facilite le développement de caractéristiques inflammatoires .
Implications dans la prévention du cancer
This compound a des implications importantes pour la prévention pharmacologique du cancer . Comprendre la régulation contextuelle de this compound fournira une approche innovante pour démêler le lien fonctionnel entre le métabolisme du cancer et les changements rythmiques .
Propriétés anti-inflammatoires
This compound contribue à la forme physique générale parmi les mécanismes anti-inflammatoires . Il a été constaté qu'il inhibait l'expression de certains gènes cibles, tels que les enzymes gluconéogéniques G6pc et Pepck , ce qui peut avoir des effets sur l'inflammation.
Homéostasie lipidique
This compound joue également un rôle dans l'homéostasie lipidique . Il peut réguler des fonctions spécifiques dans plusieurs processus physiologiques , ce qui peut avoir des implications pour le métabolisme lipidique.
Applications potentielles dans le traitement du diabète
This compound peut avoir des applications potentielles dans le traitement du diabète de type 2 . Il a été constaté qu'il inhibait la production de glucose hépatique chez les patients atteints de diabète de type 2 .
Mécanisme D'action
Target of Action
SR3335, also known as N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide, is a synthetic selective inverse agonist of the retinoic acid receptor-related orphan receptor α (RORα) . RORα is a member of the orphan nuclear receptor family and plays a crucial role in the regulation of metabolism .
Mode of Action
This compound directly binds to RORα with a Ki value of 220 nM . It selectively inhibits the constitutive transactivation activity of RORα . This inhibition leads to the suppression of the expression of endogenous RORα target genes .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the expression of endogenous RORα target genes in HepG2 cells that are involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . Additionally, this compound blocks IL-25 and IL-33-induced ILC2 proliferation and IL-13 production ex vivo .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound displays reasonable exposure following an intraperitoneal (i.p.) injection into mice . This property suggests that this compound has good bioavailability.
Result of Action
The primary result of this compound’s action is the suppression of hepatic glucose production, which could be beneficial in the management of type 2 diabetes . This compound-treated mice displayed lower plasma glucose levels following a pyruvate challenge, consistent with the suppression of gluconeogenesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a diet-induced obesity (DIO) mouse model, the mice were treated with 15 mg/kg of this compound twice per day for 6 days. This treatment led to a significant decrease in plasma glucose levels following a pyruvate challenge, indicating the suppression of gluconeogenesis . This suggests that the efficacy of this compound can be influenced by factors such as diet and obesity.
Propriétés
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUNZRMANFRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368245 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
293753-05-6 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



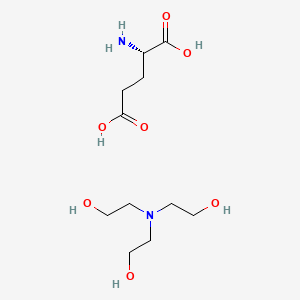
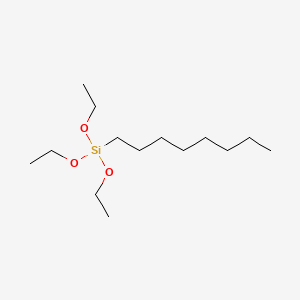
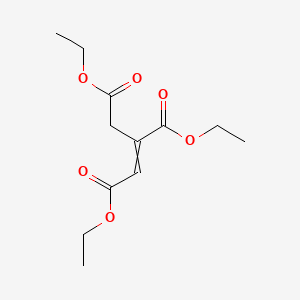
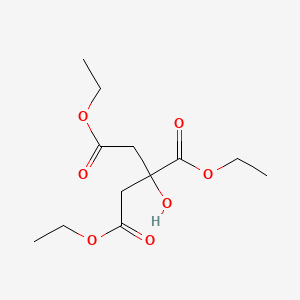
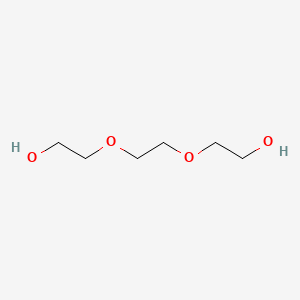
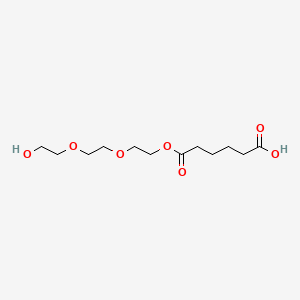
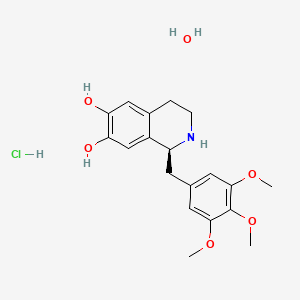
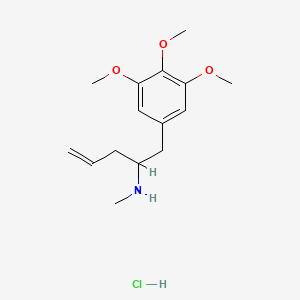
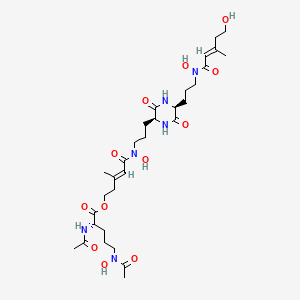


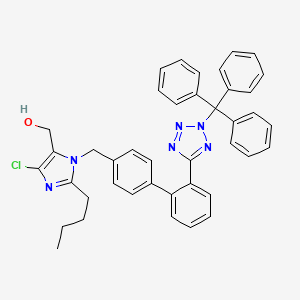

![4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid](/img/structure/B1682559.png)